molecular formula C7H8N2O2 B059738 (R)-2-Amino-2-(pyridin-2-YL)acetic acid CAS No. 1228556-95-3

(R)-2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No.: B059738
CAS No.: 1228556-95-3
M. Wt: 152.15 g/mol
InChI Key: JTOBAFRWEGCWGI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(pyridin-2-YL)acetic acid is a chiral amino acid derivative with a pyridine ring attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(pyridin-2-YL)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine derivative.

    Formation of the Amino Acid: The pyridine derivative is then subjected to a series of reactions to introduce the amino and carboxyl groups. This can be achieved through methods such as reductive amination or Strecker synthesis.

    Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(pyridin-2-YL)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(pyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be done using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated, alkylated, or arylated pyridine derivatives.

Scientific Research Applications

®-2-Amino-2-(pyridin-2-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(pyridin-2-YL)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(pyridin-2-YL)propanoic acid: Similar structure but with an additional carbon in the backbone.

    2-Amino-2-(pyridin-3-YL)acetic acid: Pyridine ring attached at a different position.

    2-Amino-2-(pyridin-4-YL)acetic acid: Pyridine ring attached at the para position.

Uniqueness

®-2-Amino-2-(pyridin-2-YL)acetic acid is unique due to its specific chiral center and the position of the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

(2R)-2-amino-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBAFRWEGCWGI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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